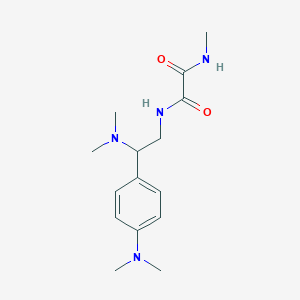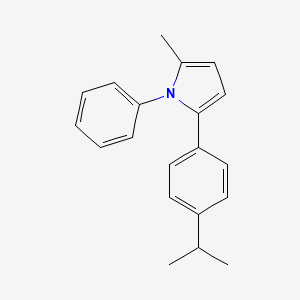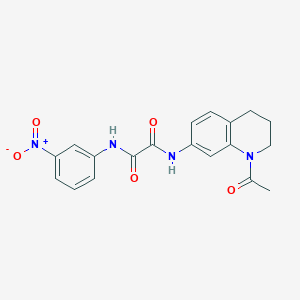![molecular formula C14H15N3O3 B2769592 2-[4-(2,3-Dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 898428-98-3](/img/structure/B2769592.png)
2-[4-(2,3-Dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2,3-Dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide is an organic compound with a complex structure that includes a pyrazine ring substituted with a dimethylphenyl group and an acetamide moiety
作用机制
Target of Action
The primary targets of 2-[4-(2,3-Dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide are TRPC3/TRPC6/TRPC7 channels . These are cation channels, mainly permeable to Ca2+ ions . TRPC6 plays a crucial role in tumor development , TRPC3 controls fibronectin expression, thereby regulating the wound healing process , and TRPC7 is involved in the proliferation of osteoblasts .
Mode of Action
This compound selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels . It also activates native TRPC6-like channels in smooth muscle cells isolated from the rabbit portal vein .
Pharmacokinetics
It is known that the compound is soluble in dmso at 5 mg/ml , which suggests that it may have good bioavailability.
Result of Action
The activation of TRPC3/TRPC6/TRPC7 channels by this compound can lead to various cellular effects. For example, it has been shown to induce BDNF-like neurite growth and neuroprotection in cultured neurons .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of DAG (diacylglycerol) is necessary for the activation of TRPC3/TRPC6/TRPC7 channels . Furthermore, the compound’s stability and efficacy may be affected by factors such as temperature and pH, although specific data on this is currently lacking.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-Dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide typically involves the reaction of 2,3-dimethylphenylamine with pyrazine-2,3-dione under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
化学反应分析
Types of Reactions
2-[4-(2,3-Dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
科学研究应用
2-[4-(2,3-Dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide: Known for its use as a local anesthetic.
N-(2,4-Dimethylphenyl)formamide: Used in organic synthesis as an intermediate.
2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride: Another local anesthetic with similar structural features.
Uniqueness
2-[4-(2,3-Dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-[4-(2,3-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-4-3-5-11(10(9)2)17-7-6-16(8-12(15)18)13(19)14(17)20/h3-7H,8H2,1-2H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEMNXPUXWOLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN(C(=O)C2=O)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B2769511.png)
![2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2769513.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2769514.png)
![1-(4-bromobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2769516.png)



![5-Oxa-8-azaspiro[2.6]nonane hydrochloride](/img/structure/B2769522.png)
![4-(ethylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2769523.png)

![4-fluoro-2-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide](/img/structure/B2769527.png)
methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2769528.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclobutanecarboxamide](/img/structure/B2769529.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2769532.png)
